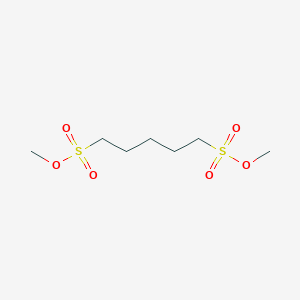

Dimethyl pentane-1,5-disulfonate

Description

Dimethyl pentane-1,5-disulfonate (CAS 6270-30-0) is an aliphatic sulfonate ester with the molecular formula C₇H₁₆O₆S₂ and a molecular weight of 260.33 g/mol . Its structure consists of a pentane backbone with sulfonate ester groups (-SO₃CH₃) at the 1 and 5 positions. This compound is characterized by its solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), inferred from analogous sulfonate-containing complexes . Applications of this compound may include roles in organic synthesis, crosslinking reactions, or as a precursor for sulfonic acid derivatives.

Properties

CAS No. |

6270-30-0 |

|---|---|

Molecular Formula |

C7H16O6S2 |

Molecular Weight |

260.3 g/mol |

IUPAC Name |

dimethyl pentane-1,5-disulfonate |

InChI |

InChI=1S/C7H16O6S2/c1-12-14(8,9)6-4-3-5-7-15(10,11)13-2/h3-7H2,1-2H3 |

InChI Key |

HKHAFRSSLRAKAQ-UHFFFAOYSA-N |

Canonical SMILES |

COS(=O)(=O)CCCCCS(=O)(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl pentane-1,5-disulfonate can be synthesized through the esterification of pentane-1,5-disulfonic acid with methanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. The reaction mixture is continuously fed into a reactor, where it undergoes esterification under controlled temperature and pressure conditions. The product is then purified through distillation to remove any unreacted methanol and other impurities .

Chemical Reactions Analysis

Types of Reactions: Dimethyl pentane-1,5-disulfonate undergoes various chemical reactions, including:

Oxidation: The sulfonate groups can be oxidized to form sulfonic acids.

Reduction: The compound can be reduced to form the corresponding alcohols.

Substitution: The sulfonate groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium halides or amines in the presence of a base are employed.

Major Products Formed:

Oxidation: Pentane-1,5-disulfonic acid.

Reduction: Pentane-1,5-diol.

Substitution: Various substituted pentane derivatives

Scientific Research Applications

Dimethyl pentane-1,5-disulfonate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonate esters and other derivatives.

Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme activities.

Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

Industry: It is used in the production of specialty chemicals, including surfactants and detergents

Mechanism of Action

The mechanism of action of dimethyl pentane-1,5-disulfonate involves its interaction with various molecular targets. The sulfonate groups can form strong ionic bonds with positively charged sites on proteins and enzymes, potentially altering their activity. Additionally, the compound can act as a nucleophile in substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural and Functional Group Comparisons

2.1.1. Aliphatic vs. Aromatic Sulfonates

- Dimethyl Pentane-1,5-Disulfonate : Aliphatic backbone with sulfonate esters. Neutral, lipophilic character enhances solubility in organic solvents .

- Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate (CAS 842-18-2): Aromatic naphthalene core with sulfonate salts (-SO₃K) and a hydroxyl group. Ionic nature and aromaticity confer water solubility and rigidity, making it suitable for industrial applications (e.g., dyes, surfactants) .

2.1.2. Sulfonate Esters vs. Diols/Carbonates

- Pentane-1,5-Diol : A diol with hydroxyl groups (-OH) at the 1 and 5 positions. Hydrophilic and used as a percutaneous absorption enhancer for drugs like terbinafine, increasing skin permeability through hydrogen bonding .

- Pentane-1,5-Diyl Bis(carbonate) : Contains carbonate ester linkages (-O-CO-O-). Acid-labile properties enable its use in drug conjugates (e.g., D-DOX), releasing therapeutic agents under acidic conditions .

2.2. Physicochemical Properties

*Inferred from related macrocyclic complexes .

†Calculated from formula (C₁₀H₆K₂O₇S₂).

‡Estimated based on structure.

2.4. Research Findings

- Solubility and Chain Length : Aliphatic sulfonates like this compound exhibit greater lipophilicity than aromatic sulfonate salts, favoring organic-phase applications .

- Functional Group Impact : Sulfonate esters (e.g., this compound) are less polar than diols (pentane-1,5-diol), reducing their utility in hydrophilic environments but enhancing compatibility with polymers or organic matrices .

- Reactivity : Carbonate esters (e.g., pentane-1,5-diyl bis(carbonate)) are more acid-labile than sulfonate esters, making them preferable for pH-responsive drug delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.